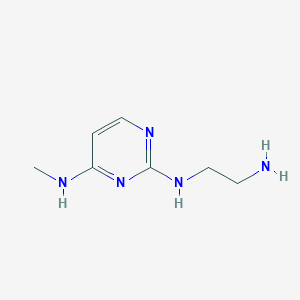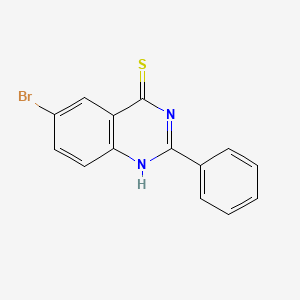
6-Bromo-2-phenylquinazoline-4(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-phenylquinazoline-4(3H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and a thione group in the structure of this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-phenylquinazoline-4(3H)-thione typically involves the reaction of 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one with various reagents. One common method is the fusion of 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one with p-aminoacetophenone to form an intermediate compound, which is then reacted with aromatic aldehydes and ammonium acetate to yield the desired quinazoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-phenylquinazoline-4(3H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can undergo cyclization reactions to form different heterocyclic structures.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
- Aromatic aldehydes
- Ammonium acetate
- Ethyl cyanoacetate
- Malononitrile
- Hydrazines
- Urea or thiourea
The reactions are typically carried out under reflux conditions with appropriate solvents such as ethanol or acetic acid .
Major Products Formed
The major products formed from the reactions of this compound include various quinazoline derivatives, such as:
- 2(1H)-pyridone derivatives
- 2(1H)-iminopyridine derivatives
- 2-aminopyrans
- Pyrazoline derivatives
- Pyrimidones or pyrimidinethiones .
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of other heterocyclic compounds.
Biology: For its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: In the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-phenylquinazoline-4(3H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to exhibit enzyme inhibitory activity, which can be attributed to its ability to bind to the active sites of enzymes and interfere with their function. This inhibition can lead to various biological effects, such as anti-inflammatory and analgesic activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 6-Bromo-2-phenylquinazoline-4(3H)-thione include:
- 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one
- 6-Bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone
- 2(1H)-pyridone derivatives
- 2(1H)-iminopyridine derivatives
- 2-aminopyrans
- Pyrazoline derivatives
- Pyrimidones or pyrimidinethiones .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of a bromine atom and a thione group, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C14H9BrN2S |
|---|---|
Molekulargewicht |
317.21 g/mol |
IUPAC-Name |
6-bromo-2-phenyl-1H-quinazoline-4-thione |
InChI |
InChI=1S/C14H9BrN2S/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |
InChI-Schlüssel |
MPQVNCZRQOTUDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=S)C3=C(N2)C=CC(=C3)Br |
Löslichkeit |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15227525.png)
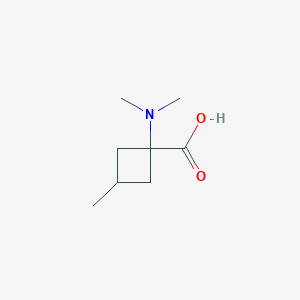

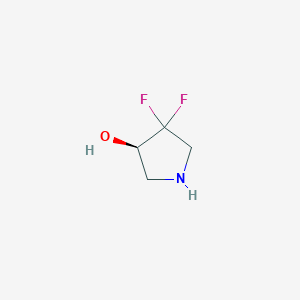
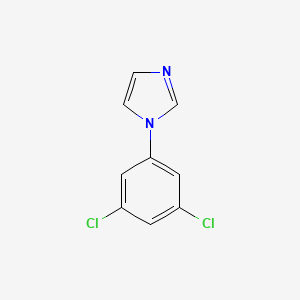

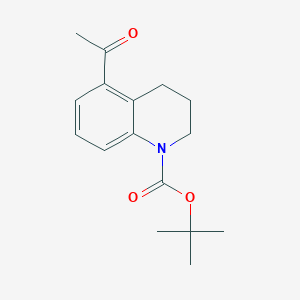

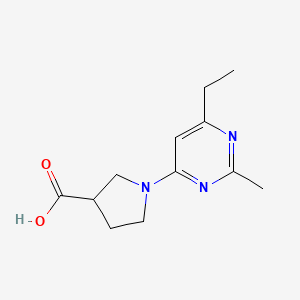
![8-Isopropyl-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B15227580.png)



